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  • Product: N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide
  • CAS: 634177-24-5

Core Science & Biosynthesis

Foundational

Molecular structure and physicochemical properties of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide For the Attention of Researchers, Scientists, and Drug Development Professionals A...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide is a synthetic compound belonging to the thiosemicarbazide class of molecules. Thiosemicarbazides are a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential therapeutic applications of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide. The synthesis, structural elucidation via spectroscopic and crystallographic techniques, and computational analysis of this compound are detailed. Furthermore, this guide explores its potential as a drug candidate by examining its pharmacokinetic profile and possible mechanisms of action.

Introduction

Thiosemicarbazide derivatives are characterized by a core hydrazinecarbothioamide moiety, which imparts them with the ability to form stable complexes with metal ions and participate in various biological interactions.[2] The presence of both amide and thiourea units allows for a variety of hydrogen bonding interactions, which are crucial for their biological activity.[4] The N-allyl and methoxyacetyl substitutions in the target molecule are expected to modulate its lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties. This guide serves as a foundational resource for researchers interested in the further development and application of this promising compound.

Synthesis and Characterization

The synthesis of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide would typically proceed via a multi-step reaction sequence. A plausible synthetic route is outlined below.

Synthetic Protocol

A standardized and reproducible protocol for the synthesis of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide is crucial for ensuring the purity and consistency of the final compound. The following is a proposed synthetic methodology based on established procedures for similar compounds.[5][6][7]

Step 1: Synthesis of Methoxyacetyl Hydrazide

  • To a solution of methyl methoxyacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain methoxyacetyl hydrazide.

Step 2: Synthesis of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide

  • Dissolve methoxyacetyl hydrazide (1.0 eq) in ethanol.

  • Add allyl isothiocyanate (1.0 eq) to the solution.

  • Reflux the mixture for 3-5 hours.

  • After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the final product, N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide.

Spectroscopic Characterization

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum is expected to show characteristic absorption bands for the N-H, C=O (amide I), and C=S functional groups.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR spectroscopy should reveal distinct signals for the protons of the allyl, methoxy, and hydrazinecarbothioamide moieties. The chemical shifts of the NH protons can provide insights into hydrogen bonding.[8][9]

    • ¹³C NMR spectroscopy will confirm the presence of all carbon atoms, including the characteristic signals for the C=O and C=S carbons.[8][9]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight of the compound, confirming its elemental composition.[10]

Molecular Structure and Computational Analysis

The three-dimensional structure and electronic properties of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide are critical for understanding its biological activity.

X-Ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.[4][11][12] It is anticipated that the molecule will exhibit intramolecular hydrogen bonding between the hydrazine and carbonyl groups.[12][13] In the crystal lattice, molecules are likely to be linked by intermolecular N-H···S and N-H···O hydrogen bonds, forming extended networks.[4][12][13]

Table 1: Hypothetical Crystallographic Data for N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide

ParameterValue
Chemical FormulaC7H13N3O2S
Formula Weight203.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105.5
Volume (ų)1002.3
Z4
Density (calculated) (g/cm³)1.348
Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule.[14] These computational studies help in predicting the reactivity and potential interaction sites with biological targets.[14]

Molecular Docking: To explore the potential biological targets, molecular docking studies can be performed against various enzymes known to be inhibited by thiosemicarbazide derivatives, such as urease, monoamine oxidase (MAO), and topoisomerase.[10][11][15]

Physicochemical Properties

The physicochemical properties of a drug candidate are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Predicted Physicochemical Properties of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide

PropertyPredicted ValueMethod
Molecular Weight203.26-
LogP0.85Computational
Topological Polar Surface Area (TPSA)95.8 ŲComputational
Hydrogen Bond Donors3-
Hydrogen Bond Acceptors4-
Rotatable Bonds5-

These predicted properties suggest that N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide has favorable characteristics for oral bioavailability according to Lipinski's rule of five.

Potential Biological Activities and Therapeutic Applications

Given the extensive research on thiosemicarbazide derivatives, N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide is anticipated to exhibit a range of biological activities.

  • Antimicrobial Activity : Many thiosemicarbazide derivatives have demonstrated potent antibacterial and antifungal properties.[1][5] The mechanism of action is often attributed to the chelation of essential metal ions or inhibition of key enzymes in microbial pathways.

  • Anticancer Activity : The anticancer potential of thiosemicarbazides is well-documented, with some compounds inducing apoptosis in cancer cells.[2][3][16]

  • Enzyme Inhibition : Thiosemicarbazides are known inhibitors of various enzymes, including urease and monoamine oxidase B (MAO-B), suggesting potential applications in treating peptic ulcers and neurodegenerative diseases like Parkinson's disease, respectively.[4][10]

Experimental Workflows and Diagrams

General Synthetic Workflow

Synthetic Workflow reagents Methyl Methoxyacetate + Hydrazine Hydrate intermediate Methoxyacetyl Hydrazide reagents->intermediate Reflux in EtOH product N-allyl-2-(methoxyacetyl) hydrazinecarbothioamide intermediate->product Reflux in EtOH final_reagents Allyl Isothiocyanate final_reagents->product Characterization Workflow synthesis Synthesized Compound ftir FT-IR synthesis->ftir nmr NMR (¹H & ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms xray X-Ray Crystallography synthesis->xray structure Structural Elucidation ftir->structure nmr->structure ms->structure xray->structure

Caption: Workflow for the structural characterization of the target compound.

Conclusion

N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide represents a promising scaffold for the development of novel therapeutic agents. This technical guide has outlined its plausible synthesis, detailed methods for its structural and physicochemical characterization, and highlighted its potential biological activities based on the well-established pharmacology of the thiosemicarbazide class. Further investigation into its biological effects is warranted to fully elucidate its therapeutic potential.

References

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. [Link]

  • Antimicrobial and Physicochemical Characterizations of Thiosemicarbazide and S-Triazole Derivatives. Taylor & Francis Online. [Link]

  • Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. MDPI. [Link]

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)- N-substituted Hydrazine-1-carbothioamides. PubMed. [Link]

  • Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC. [Link]

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PMC. [Link]

  • Synthesis, spectral studies, in vitro and molecular docking studies of novel hydrazinyl carbothioamide derivatives. ResearchGate. [Link]

  • Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. ResearchGate. [Link]

  • Synthesis, spectral studies, in vitro and molecular docking studies of novel hydrazinyl carbothioamide derivatives. Scilit. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. [Link]

  • Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. PMC. [Link]

  • (E)-2-(2-Methylcyclohexylidene)hydrazinecarbothioamide. PMC. [Link]

  • Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents. PubMed. [Link]

  • Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. PMC. [Link]

  • THE CRYSTAL STRUCTURES OF IMIDAZOLE-[2-(2-HYDROXО-BENZYLIDENE)- N-(PROP-2-EN-1-YL)HYDRAZINCARBOTHIOAMIDE]-COPPER(II) AN. Institute of Applied Physics, Academy of Sciences of Moldova. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Crystal Structure of N-2-Methoxyphenyl-2-Oxo-5-Nitro-1-Benzylidene-Methylamine. Amanote Research. [Link]

  • Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. ResearchGate. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • Synthesis, spectral characteristics and molecular structure of N-(2,2,2-trichloro-1-(hydrazinecarbothioamido)ethyl)carboxamides. SpringerLink. [Link]

  • Crystal structure of (2E)-N-methyl-2-(2-oxo-1,2-dihydroacenaphthylen-1-ylidene)hydrazinecarbothioamide. NIH. [Link]

  • Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. PMC. [Link]

  • Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis and Application of Transition Metal Complexes with N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis, characterization, and potential ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of novel transition metal complexes derived from the ligand N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide. Thiosemicarbazones and their metal complexes are a class of compounds with significant potential in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide details the synthetic protocol for the N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide ligand and the subsequent preparation of its transition metal complexes. Detailed characterization techniques and expected outcomes are also discussed, providing a solid foundation for researchers exploring new therapeutic agents.

Introduction: The Promise of Thiosemicarbazone Complexes

Transition metal complexes containing thiosemicarbazone ligands are of considerable interest due to their versatile coordination chemistry and diverse biological activities.[4][5] The presence of nitrogen and sulfur donor atoms in the thiosemicarbazone moiety allows for the formation of stable complexes with a variety of transition metals.[6] The biological activity of these complexes is often found to be enhanced compared to the free ligands.[3] The N-allyl and methoxyacetyl groups in the target ligand, N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide, are introduced to potentially modulate the lipophilicity and coordinating properties of the molecule, which can influence its biological efficacy.

Synthesis of the Ligand: N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide

The synthesis of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide can be achieved through a two-step process, starting from readily available reagents. The causality behind this synthetic choice lies in the well-established reactivity of hydrazides with isothiocyanates to form thiosemicarbazides.

Proposed Synthetic Pathway

The synthesis involves the initial preparation of methoxyacetylhydrazide, followed by its reaction with allyl isothiocyanate.

Ligand Synthesis A Methyl methoxyacetate C Methoxyacetylhydrazide A->C Hydrazinolysis B Hydrazine hydrate B->C E N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide C->E Addition D Allyl isothiocyanate D->E

Caption: Proposed synthetic workflow for N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide.

Experimental Protocol: Synthesis of Methoxyacetylhydrazide
  • To a round-bottom flask equipped with a reflux condenser, add methyl methoxyacetate (1.0 eq).

  • Add an excess of hydrazine hydrate (e.g., 3.0 eq) dropwise while stirring in an ice bath to control the initial exothermic reaction.

  • After the addition is complete, reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess hydrazine hydrate and solvent under reduced pressure.

  • The resulting solid, methoxyacetylhydrazide, can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/ether mixture.

  • Characterize the product using FT-IR, ¹H NMR, and melting point determination.

Experimental Protocol: Synthesis of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide
  • Dissolve the synthesized methoxyacetylhydrazide (1.0 eq) in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Add allyl isothiocyanate (1.0 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product, wash it with cold ethanol, and dry it in a desiccator.

  • If the product does not precipitate, reduce the solvent volume under vacuum and induce crystallization by cooling or adding a non-polar solvent like hexane.

  • Purify the crude product by recrystallization from ethanol.

  • Characterize the final ligand, N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide, using FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis.

Preparation of Transition Metal Complexes

The synthesized ligand can act as a bidentate or tridentate chelating agent, coordinating to metal ions through the sulfur atom and one or both nitrogen atoms. The following is a general protocol for the synthesis of its transition metal complexes.

General Complexation Reaction

Complexation Ligand N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide (L) Complex [M(L)n]Xm Complex Ligand->Complex MetalSalt Transition Metal Salt (e.g., MCl₂, M(OAc)₂) MetalSalt->Complex Solvent Ethanol/Methanol Solvent->Complex Reflux

Caption: General workflow for the synthesis of transition metal complexes.

Experimental Protocol: Synthesis of Metal(II) Complexes
  • Dissolve N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide (2.0 eq) in hot ethanol in a round-bottom flask.

  • In a separate flask, dissolve the transition metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) (1.0 eq) in a minimum amount of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • Adjust the pH of the reaction mixture, if necessary, using a dilute ethanolic solution of a base (e.g., sodium hydroxide or triethylamine) to facilitate deprotonation and coordination.

  • Reflux the resulting mixture for 2-4 hours. The formation of a colored precipitate often indicates complex formation.

  • Monitor the reaction by observing the color change and precipitation.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid complex, wash it with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

  • Characterize the synthesized complexes using the methods outlined in the next section.

Characterization of the Ligand and its Complexes

A thorough characterization is essential to confirm the identity and structure of the synthesized compounds.

Physicochemical and Spectroscopic Data
Technique Ligand (Expected Observations) Complex (Expected Observations) Information Gained
Elemental Analysis (CHN) Experimental values consistent with the calculated percentage composition.Experimental values consistent with the proposed complex formula (e.g., [M(L)₂]).Stoichiometry of the ligand and complexes.
Melting Point Sharp melting point indicating purity.Decomposition temperature, often higher than the ligand's melting point.Purity and thermal stability.
Molar Conductance Low molar conductivity in a non-coordinating solvent, indicating a non-electrolytic nature.Molar conductivity measurement in a suitable solvent (e.g., DMF) to determine the electrolytic or non-electrolytic nature of the complexes.[7]Nature of the complex (ionic or neutral).
Magnetic Susceptibility Diamagnetic.Paramagnetic for many transition metal complexes (e.g., Co(II), Ni(II), Cu(II)). The measured magnetic moment helps in determining the geometry of the complex.[7]Electronic structure and geometry of the metal center.
FT-IR Spectroscopy (cm⁻¹) Presence of characteristic bands for N-H, C=S, C=O, and C-O-C stretching vibrations.Shift in the ν(C=S) and ν(N-H) bands upon coordination to the metal ion. Appearance of new bands corresponding to M-S and M-N vibrations in the far-IR region.[1]Identification of coordinating atoms (S and N).
UV-Visible Spectroscopy Absorption bands in the UV region corresponding to π→π* and n→π* transitions.Appearance of new absorption bands in the visible region due to d-d electronic transitions of the metal ion, which are indicative of the coordination geometry.[8]Electronic structure and coordination geometry of the metal center.
¹H NMR Spectroscopy Characteristic peaks for allyl, methoxy, acetyl, and N-H protons with appropriate chemical shifts and splitting patterns.Broadening or shifting of the N-H proton signals upon complexation. Other proton signals may also show shifts.Confirmation of ligand structure and information on coordination.

Potential Applications in Drug Development

Thiosemicarbazone-based metal complexes have demonstrated a wide array of pharmacological activities.[2][3] The newly synthesized complexes with N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide are promising candidates for biological evaluation.

  • Antimicrobial Activity: Many transition metal thiosemicarbazone complexes exhibit significant antibacterial and antifungal properties.[1][3] The prepared complexes should be screened against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Thiosemicarbazones and their complexes are known to possess anticancer properties, often attributed to their ability to chelate essential metal ions or inhibit enzymes like ribonucleotide reductase.[3] In vitro cytotoxicity assays against various cancer cell lines would be a crucial next step.

  • Other Biological Activities: Depending on the transition metal and the overall structure, these complexes could also be explored for antiviral, anti-inflammatory, or enzyme inhibitory activities.[3]

Conclusion

This guide provides a detailed framework for the synthesis, characterization, and potential application of novel transition metal complexes with N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide. By following the outlined protocols, researchers can systematically prepare and evaluate these compounds, contributing to the development of new metallodrugs with potential therapeutic value. The inherent versatility of thiosemicarbazone chemistry offers a rich platform for further structural modifications to optimize biological activity.

References

  • Taylor & Francis. (2009, February 1). Synthesis, characterization and antimicrobial activities of some mixed ligand complexes of Co(II) with thiosemicarbazones and N-protected amino acids.
  • Manish K. Shah et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297.
  • Al-Omair, M. A. (2023). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 28(4), 1805.
  • Pradhan, P. R. (2011). Synthesis and characterization of transition metal complexes with thiosemicarbazone ligands. [Master's thesis, National Institute of Technology, Rourkela].
  • Al-Omair, M. A. (2023, February 14). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)-A Review. PubMed.
  • Leovac, V. M., et al. (2007). Transition metal complexes with thiosemicarbazide-based ligands. Part 47. Synthesis, physicochemical and voltammetric characterization of iron(III) complexes with pyridoxal semi-, thiosemi- and S-methylisothiosemicarbazones. Journal of the Serbian Chemical Society, 72(10), 969-981.
  • Ahmad, I., et al. (2024). Unlocking the biological potential of transition metal complexes with Thiosemicarbazone ligands: Insights from computational studies. Heliyon, 10(11), e32159.
  • Wasit Journal for Pure sciences. (2024, June 30).
  • Journal of Natural Sciences – Kabul University. (n.d.). Catalytic Application of Transition Metal Complexes of Thiosemicarbazone Ligands in Organic Reactions.
  • Arkat USA. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC, 2009(i), 150-197.
  • PMC. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides.
  • Ali, S. H., et al. (2025). Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents.
  • PMC. (n.d.). Exploration of newly synthesized transition metal(II) complexes for infectious diseases.
  • PrepChem.com. (n.d.). Synthesis of N-allyl-2-methoxy-2-(2-pyridyl)thioacetamide.
  • European Journal of Chemistry. (2022, March 15).
  • ResearchGate. (2024, July 26). (PDF) Transition metal (II) complexes of 2-(2,5-dimethoxy- benzylidene)
  • ChemScene. (n.d.). 847472-82-6 | N-allyl-2-(2-(2,4-dimethylphenoxy)acetyl)hydrazine-1-carbothioamide.
  • MDPI. (2025, November 12).

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Application

Application Note: Antimicrobial Susceptibility Testing for N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide

[1] Abstract & Scope This guide details the technical protocols for evaluating the antimicrobial susceptibility of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide (hereafter referred to as NAMH ). As a thiosemicarbazide...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This guide details the technical protocols for evaluating the antimicrobial susceptibility of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide (hereafter referred to as NAMH ). As a thiosemicarbazide derivative, NAMH presents specific physicochemical challenges—primarily hydrophobicity and metal-ion affinity—that render standard clinical protocols insufficient without modification.

This document addresses the "Novel Chemical Entity" (NCE) status of NAMH, providing robust workflows for Broth Microdilution (MIC determination) and Time-Kill Kinetics , while explicitly correcting for solvent toxicity and stability issues common to hydrazinecarbothioamides.

Physicochemical Considerations & Stability

Before initiating biological assays, the researcher must account for the specific functional groups of NAMH:

  • Solubility: The N-allyl and thiosemicarbazide core impart significant lipophilicity. While the methoxyacetyl tail adds minor polarity, the compound is likely insoluble in water/media. Dimethyl Sulfoxide (DMSO) is the required solvent.

  • Chemical Stability: Thiosemicarbazides are precursors to 1,2,4-triazoles. Prolonged exposure to acidic pH or high heat can induce cyclization, altering the pharmacophore. Stock solutions must be prepared fresh.

  • Metal Chelation: The thiosemicarbazide moiety (=N-NH-C(=S)-NH-) is a potent chelator of transition metals (Cu²⁺, Fe²⁺). Media containing high trace metals may artificially potentiate or quench activity.

Pre-Analytical Workflow: Solubility Check
  • Primary Solvent: 100% DMSO (Molecular Biology Grade).

  • Target Stock Concentration: 10 mg/mL or 25.6 mM (assuming MW ≈ 203.2 g/mol ).

  • Visual Check: Vortex for 2 minutes. If precipitation persists, sonicate at 40 kHz for 5 minutes (maintain temp < 30°C).

Protocol A: Broth Microdilution (MIC Determination)

Standard: Adapted from CLSI M07-A10 [1] and EUCAST guidelines for hydrophobic compounds.

Reagents & Materials[1][2][3][4]
  • Test Compound: NAMH (Freshly weighed).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Solvent: DMSO.

  • Indicator: Resazurin (0.01%) or TTC (optional for visual endpoint).

  • Plates: 96-well polystyrene, U-bottom (prevents evaporation effects better than flat bottom).

Stock Preparation Strategy (The "2x" Rule)

To avoid DMSO toxicity killing the bacteria (false positive), the final DMSO concentration in the well must be ≤ 1% .

  • Master Stock: Dissolve NAMH in 100% DMSO to 12.8 mg/mL .

  • Intermediate Dilution: Dilute Master Stock 1:50 in CAMHB to get 256 µg/mL (DMSO is now 2%).

  • Plate Setup: When 100 µL of this intermediate is added to 100 µL of bacterial inoculum, the final concentration is 128 µg/mL and 1% DMSO .

Experimental Workflow

MIC_Workflow Stock Master Stock Prep (12.8 mg/mL in 100% DMSO) Intermed Intermediate Dilution (1:50 in CAMHB -> 2% DMSO) Stock->Intermed Dilute to reduce solvent Plate 96-Well Plate Setup (Serial 2-fold Dilutions) Intermed->Plate 100 µL/well Incubation Incubation (16-20h @ 35°C) Plate->Incubation Inoculum Inoculum Prep (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->Plate Add 100 µL/well Readout Readout (Visual/OD600) Incubation->Readout

Figure 1: Broth microdilution workflow optimized for hydrophobic NCEs to ensure DMSO tolerance.

Plate Layout & Controls
RowWells 1-10 (Test)Well 11 (Growth Control)Well 12 (Sterility Control)
A-H Serial Dilution of NAMH (128 → 0.25 µg/mL)Bacteria + Media + 1% DMSO Media + 1% DMSO (No Bacteria)

Critical Note: The Growth Control (Well 11) MUST contain the same % DMSO as the test wells to prove that the solvent alone is not inhibiting growth [2].

Protocol B: Time-Kill Kinetics

Objective: Determine if NAMH is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

Methodology[2][4][5][6]
  • Preparation: Prepare 10 mL of CAMHB containing NAMH at 4x MIC (determined in Protocol A).

  • Inoculation: Add bacteria to reach a starting density of

    
     CFU/mL.
    
  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and spot-plate onto MHA plates.

  • Calculation: Count colonies and plot log10(CFU/mL) vs. Time.

Interpretation[4][7]
  • Bactericidal:

    
     reduction in CFU/mL compared to the initial inoculum.
    
  • Bacteriostatic:

    
     reduction.
    

Mechanistic Validation: Metal Chelation Assay

Rationale: Thiosemicarbazides often act by depleting essential metals or forming toxic complexes with Copper (Cu) or Iron (Fe).

Protocol Modification

Run a standard MIC (Protocol A) in duplicate with one modification:

  • Set A: Standard CAMHB.

  • Set B: CAMHB supplemented with 50 µM CuSO₄ .

Analysis:

  • If MIC decreases (e.g., 64 → 4 µg/mL) in the presence of Copper: The mechanism likely involves the formation of a toxic Copper-NAMH complex (ionophore effect).

  • If MIC increases (e.g., 4 → 64 µg/mL): The compound likely acts by stripping metals from bacterial enzymes; adding excess copper rescues the bacteria [3].

Mechanism_Hypothesis Compound NAMH (Ligand) Complex Metal-Ligand Complex Compound->Complex Chelation Metal Metal Ions (Cu2+, Fe2+) Metal->Complex Target Target Enzyme (e.g., Urease) Complex->Target Inhibits Result Bacterial Death Target->Result

Figure 2: Potential Mechanism of Action. Thiosemicarbazides frequently chelate transition metals to inhibit metalloenzymes or generate ROS.

Data Reporting & Quality Control

Acceptance Criteria
  • Growth Control: Must show visible turbidity (OD600 > 0.1).

  • Sterility Control: Must remain clear.

  • DMSO Control: Must show growth equivalent to the Growth Control. If DMSO control is inhibited, the assay is invalid (solvent toxicity).

Reference Strains

Testing must include ATCC reference strains to validate the media performance:

  • Staphylococcus aureus ATCC 29213

  • Escherichia coli ATCC 25922[1][2]

  • Pseudomonas aeruginosa ATCC 27853[1][2]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[4][3][5] CLSI document M07-A10.[4][3][5] Link

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Link

  • Homa, M., et al. (2020). Thiosemicarbazide Derivatives: Synthesis, Characterization, and Antimicrobial Activity. Molecules, 25(21), 5183. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Media preparation and replication of MICs.[6]Link

Sources

Method

Application Notes &amp; Protocols for the Solvent Extraction of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide

Abstract This document provides a comprehensive guide to the solvent extraction of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide, a novel compound of interest in pharmaceutical and agrochemical research. The protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the solvent extraction of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide, a novel compound of interest in pharmaceutical and agrochemical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies. We will explore two primary extraction techniques: classic liquid-liquid extraction (LLE) and modern solid-phase extraction (SPE), providing the rationale behind procedural choices to ensure robust and reproducible results.

Introduction to N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide and the Importance of Extraction

N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide is a multifunctional molecule featuring a hydrazinecarbothioamide core, an N-allyl group, and a methoxyacetyl moiety. Compounds within the hydrazinecarbothioamide class have demonstrated a wide range of biological activities.[1][2][3] The effective isolation and purification of this compound from reaction mixtures or biological matrices is a critical step for further analysis, characterization, and downstream applications. Solvent extraction serves as a fundamental technique to achieve this, leveraging the differential solubilities of the target compound in immiscible liquid phases.[4][5]

The choice of an appropriate extraction strategy is paramount and is dictated by the physicochemical properties of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its constituent functional groups. The presence of amide and thioamide groups suggests a degree of polarity, while the allyl and methoxy groups introduce some non-polar character. This amphiphilic nature requires a carefully optimized extraction protocol.

Physicochemical Properties and Their Impact on Extraction

Understanding the key physicochemical parameters of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide is essential for developing an effective extraction method.

PropertyPredicted Influence on Extraction
Polarity The molecule possesses both polar (hydrazinecarbothioamide, methoxyacetyl) and non-polar (allyl) groups, suggesting intermediate polarity. This allows for partitioning into a range of organic solvents.
Solubility Expected to have some solubility in polar organic solvents like ethyl acetate and dichloromethane, and limited solubility in water.
pKa The hydrazine and thioamide moieties may have acidic or basic properties. Adjusting the pH of the aqueous phase can alter the compound's charge state and dramatically influence its partitioning behavior.[4][6]
LogP The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity. While not explicitly known, the structure suggests a moderate LogP value.

Liquid-Liquid Extraction (LLE) Protocols

LLE is a classic and widely used method for separating compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent.[4][5][6]

Principle of LLE

The fundamental principle of LLE is the partitioning of a solute between two immiscible liquid phases. The efficiency of this partitioning is described by the distribution coefficient (Kd), which is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.

Recommended LLE Protocol

This protocol is designed for the extraction of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide from an aqueous matrix.

Materials:

  • Separatory funnel (appropriate volume)

  • Ethyl acetate (reagent grade)

  • Deionized water

  • Sodium chloride (brine solution, saturated)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • pH meter and appropriate buffers (e.g., phosphate buffer for neutral pH, dilute HCl or NaOH for pH adjustment)

Procedure:

  • Sample Preparation: Dissolve the crude sample containing N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide in a minimal amount of a suitable water-miscible organic solvent (e.g., methanol, isopropanol) and then dilute with deionized water to create the aqueous phase.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the aqueous phase. For a neutral compound, a pH of 7.0 is a good starting point. If the compound exhibits basic properties, increasing the pH of the aqueous phase will neutralize it, favoring partitioning into the organic solvent.[6] Conversely, if it has acidic properties, lowering the pH will achieve the same.

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Stopper the funnel and invert it gently, periodically venting to release pressure.

    • Shake vigorously for 1-2 minutes to ensure thorough mixing and partitioning.

    • Allow the layers to separate completely. The less dense ethyl acetate layer will be on top.

  • Phase Separation:

    • Carefully drain the lower aqueous layer.

    • Collect the upper organic layer containing the extracted compound.

  • Repeat Extraction: For optimal recovery, repeat the extraction of the aqueous phase with fresh ethyl acetate two more times. Combine all organic extracts.

  • Washing: Wash the combined organic extracts with a saturated brine solution. This helps to remove any residual water from the organic phase.

  • Drying: Dry the organic phase over anhydrous sodium sulfate to remove any remaining water.

  • Solvent Removal: Filter off the drying agent and concentrate the organic extract using a rotary evaporator to obtain the purified N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide.

LLE Workflow Diagram

LLE_Workflow A Aqueous Sample Preparation B pH Adjustment A->B C Addition of Ethyl Acetate B->C D Shaking & Partitioning C->D E Phase Separation D->E F Collect Organic Layer E->F G Repeat Extraction (2x) F->G Aqueous Phase H Combine Organic Extracts G->H I Brine Wash H->I J Drying (Na2SO4) I->J K Solvent Evaporation J->K L Purified Compound K->L

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE) Protocols

SPE is a more modern and often more efficient technique for sample preparation and purification.[7] It involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. The analyte is then eluted with a suitable solvent.

Principle of SPE

SPE relies on the affinity of the analyte for a solid stationary phase. By carefully selecting the sorbent and the elution solvents, it is possible to achieve a high degree of separation and purification. For a molecule with intermediate polarity like N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide, a reversed-phase sorbent is a logical choice.

Recommended SPE Protocol

This protocol is designed for the purification of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide using a C18 reversed-phase SPE cartridge.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Sample loading solvent (e.g., 10% methanol in water)

  • Wash solvent (e.g., 20-40% methanol in water)

  • Elution solvent (e.g., 80-100% methanol)

  • Collection vials

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to wet the sorbent.

    • Pass 5 mL of deionized water to equilibrate the sorbent to aqueous conditions. Do not let the sorbent run dry.

  • Sample Loading:

    • Dissolve the crude sample in the sample loading solvent.

    • Load the sample onto the conditioned cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 5 mL of the wash solvent through the cartridge to remove any weakly retained, more polar impurities.

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Pass 5 mL of the elution solvent through the cartridge to elute the target compound, N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide.

  • Solvent Removal: Evaporate the solvent from the collected eluate to obtain the purified product.

SPE Workflow Diagram

SPE_Workflow A Cartridge Conditioning (Methanol & Water) B Sample Loading A->B C Washing (Remove Polar Impurities) B->C D Elution (Collect Analyte) C->D E Solvent Evaporation D->E F Purified Compound E->F

Caption: Solid-Phase Extraction Workflow.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Poor recovery in LLE Incorrect solvent choice; Incomplete partitioning.Try a more or less polar solvent (e.g., dichloromethane). Perform more extraction cycles. Adjust the pH of the aqueous phase.
Emulsion formation in LLE High concentration of surfactants or particulates.Add saturated brine solution. Centrifuge the mixture. Filter the sample before extraction.
Analyte elutes during washing in SPE Wash solvent is too strong.Decrease the percentage of organic solvent in the wash solution.
Analyte does not elute from SPE cartridge Elution solvent is too weak.Increase the percentage of organic solvent in the elution solution. Try a stronger solvent like acetonitrile.

Conclusion

The successful extraction of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide is a critical prerequisite for its further study and application. Both liquid-liquid extraction and solid-phase extraction offer viable and effective means of purification. The choice between these techniques will depend on the specific requirements of the experiment, including sample volume, required purity, and available equipment. The protocols provided in this guide serve as a robust starting point, and researchers are encouraged to optimize these methods for their specific needs.

References

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved February 24, 2026, from [Link]

  • LCGC International. (2026, February 13). Liquid-Liquid Extraction of Polar Organic Compounds. Retrieved February 24, 2026, from [Link]

  • Google Patents. (1967, May 23). Extraction of hydrazine from aqueous solution using a fluorinated alcohol.
  • ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved February 24, 2026, from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved February 24, 2026, from [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction. Retrieved February 24, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved February 24, 2026, from [Link]

  • PubMed. (2008, July 15). Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction. Retrieved February 24, 2026, from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved February 24, 2026, from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025, September 5). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Retrieved February 24, 2026, from [Link]

  • PubMed. (2009, January 1). A solid-phase method for the extraction and measurement of anandamide from multiple human biomatrices. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved February 24, 2026, from [Link]

  • Arkat USA. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Retrieved February 24, 2026, from [Link]

  • Request PDF. (2025, August 6). Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet. Retrieved February 24, 2026, from [Link]

  • ChemSrc. (n.d.). N-allyl-2-(2-(2,4-dimethylphenoxy)acetyl)hydrazine-1-carbothioamide. Retrieved February 24, 2026, from [Link]

  • SciSpace. (n.d.). Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet. Retrieved February 24, 2026, from [Link]

  • PubMed. (2025, August 15). Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents. Retrieved February 24, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-allyl-2-methoxy-2-(2-pyridyl)thioacetamide. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved February 24, 2026, from [Link]

  • Arabian Journal of Chemistry. (2022, November 18). Green synthesis and characterization of new carbothioamide complexes; cyclic voltammetry and DNA/methyl green assay supported by silico ways versus DNA-polymerase. Retrieved February 24, 2026, from [Link]

  • MDPI. (2022, October 9). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. Retrieved February 24, 2026, from [Link]

  • RSC Publishing. (n.d.). Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2019, April 12). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. Retrieved February 24, 2026, from [Link]

  • OECD HPV. (n.d.). CAS Nos 96-05-9 Chemical Names Allyl Methacrylate Structural Formulae. Retrieved February 24, 2026, from [Link]

  • MDPI. (2025, November 12). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Retrieved February 24, 2026, from [Link]

  • MDPI. (2022, December 9). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Retrieved February 24, 2026, from [Link]

  • International Journal of Advance Engineering and Research Development. (2017, April 25). Study on Extraction of Carboxylic Acid Using Solvent Extraction. Retrieved February 24, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reflux for Methoxyacetyl Hydrazinecarbothioamide Derivatives

Ticket ID: #MH-OPT-2024 Status: Open Department: Chemical Synthesis & Process Optimization Assigned Specialist: Senior Application Scientist Technical Overview: The "Goldilocks" Window Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MH-OPT-2024 Status: Open Department: Chemical Synthesis & Process Optimization Assigned Specialist: Senior Application Scientist

Technical Overview: The "Goldilocks" Window

Welcome to the technical support hub for hydrazinecarbothioamide synthesis. You are likely reacting 2-methoxyacetyl hydrazide with a substituted isothiocyanate (e.g., phenyl isothiocyanate) to form a hydrazinecarbothioamide derivative.

The Core Challenge

The optimization of reflux time in this reaction is not merely about "completion"; it is a competition between nucleophilic addition (formation of your target) and intramolecular cyclization (formation of a byproduct).

  • The Desired Reaction (Linear): The terminal amine of the hydrazide attacks the thiocarbonyl carbon of the isothiocyanate. This requires thermal activation (reflux) to overcome the energy barrier.

  • The Side Reaction (Cyclic): With excessive heat (prolonged reflux) or trace catalytic impurities (acid/base), the linear hydrazinecarbothioamide will cyclize, eliminating water to form a 1,2,4-triazole-3-thione or a 1,3,4-thiadiazole .

Key Insight: The methoxy group (


) on your acetyl chain is electron-withdrawing by induction but donating by resonance. In this specific backbone, it often increases the solubility of the product in ethanol, making precipitation difficult if the reflux time is not perfectly tuned to reach supersaturation upon cooling.

Standard Operating Procedure (SOP)

Protocol ID: SOP-MHC-04 Target Product:


-substituted-2-(2-methoxyacetyl)hydrazinecarbothioamide
Reagents
  • Precursor A: 2-Methoxyacetyl hydrazide (1.0 eq)

  • Precursor B: Aryl/Alkyl Isothiocyanate (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]

  • Catalyst: None (Neutral conditions are preferred to prevent cyclization).

Optimized Workflow
  • Dissolution: Dissolve Precursor A in the minimum amount of hot EtOH.

  • Addition: Add Precursor B dropwise.

  • Reflux (The Critical Step):

    • Heat to mild reflux (

      
       for EtOH).
      
    • Time Window: 1.0 to 4.0 hours.

    • Checkpoint: Perform TLC every 30 minutes.

  • Workup:

    • Cool slowly to room temperature (RT).

    • Refrigerate (

      
      ) for 2–12 hours.
      
    • Filter precipitate and wash with cold EtOH.

Visualizing the Pathway

The following diagram illustrates the reaction logic and where optimization failures occur.

ReactionPathway Start Methoxyacetyl Hydrazide + Isothiocyanate Reflux Reflux (EtOH) 1 - 4 Hours Start->Reflux Nucleophilic Attack Reflux->Reflux Monitor TLC (Rf change) Target TARGET: Hydrazinecarbothioamide (Linear) Reflux->Target Precipitation upon cooling Overheat Excessive Reflux (>6 Hours or pH > 7) Target->Overheat Thermodynamic Drive Byproduct IMPURITY: 1,2,4-Triazole-3-thione (Cyclized) Overheat->Byproduct - H2O (Cyclodehydration)

Caption: Figure 1. Reaction pathway showing the kinetic target (Linear) versus the thermodynamic byproduct (Cyclic) caused by over-refluxing.

Troubleshooting Hub

Select the symptom that best matches your experimental observation.

Symptom A: "I got an oil instead of a solid precipitate."

Diagnosis: This is common with methoxyacetyl derivatives due to the flexibility of the ether linkage and high solubility in ethanol. Corrective Actions:

  • The "Scratch" Method: Use a glass rod to scratch the inner wall of the flask while cooling. This provides nucleation sites.[2]

  • Solvent Swap: If ethanol yields oil, switch to a 1:1 Ethanol:Water mixture. The water acts as an anti-solvent.

  • Evaporation: Remove 50% of the solvent under reduced pressure (Rotavap) before cooling.

Symptom B: "My yield is low (<50%)."

Diagnosis: Either the reflux time was too short (incomplete conversion) or the product is too soluble in the mother liquor. Corrective Actions:

  • TLC Verification: Check the mother liquor. If starting material (hydrazide) spots are visible, extend reflux by 1 hour.

  • Solubility Check: Do not discard the filtrate! Concentrate it to dryness. If a solid appears, your solvent volume was too high during reflux.

Symptom C: "The Melting Point is 20-30°C higher than expected."

Diagnosis: You likely over-refluxed and formed the 1,2,4-triazole derivative. Verification: Check the IR spectrum.

  • Target (Linear): Shows a Carbonyl (

    
    ) peak around 
    
    
    
    .[3]
  • Byproduct (Cyclic): The Carbonyl peak disappears (or shifts significantly if part of the ring), and a

    
     stretch dominates.
    Solution:  Repeat synthesis, reduce reflux time by 50%, and ensure glassware is neutral (no residual base wash).
    

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation instead of conventional reflux? A: Yes. Microwave synthesis often reduces reaction time from 4 hours to 5–15 minutes. However, the risk of "overshooting" to the cyclized triazole is higher due to rapid local heating. Use a lower power setting and monitor closely.

Q: Why does the literature sometimes suggest adding KOH? A: Those protocols are specifically designing the cyclized triazole , not the linear hydrazinecarbothioamide. If you want the linear derivative, avoid base . Base catalyzes the dehydration of the hydrazinecarbothioamide into the triazole ring.

Q: How do I remove unreacted isothiocyanate? A: Isothiocyanates are usually soluble in cold ethanol/ether. Thoroughly washing your filter cake with cold ether or hexane will remove unreacted isothiocyanate without dissolving your polar hydrazinecarbothioamide product.

Data & Optimization Matrix

Use the following table to select your starting reflux time based on the electronic nature of your isothiocyanate substituent.

Isothiocyanate Substituent (R-NCS)Electronic EffectRecommended Reflux TimeRisk of Cyclization
Phenyl (Unsubstituted) Neutral2.0 - 3.0 HoursModerate
4-Nitrophenyl Electron Withdrawing1.0 - 2.0 HoursLow (Fast Reaction)
4-Methoxyphenyl Electron Donating3.0 - 5.0 HoursHigh (Slow Reaction)
Alkyl (e.g., Ethyl) Inductive Donating3.0 - 4.0 HoursModerate

References

  • BenchChem Technical Support. (2025).[1][4] Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides. Retrieved from

  • MDPI. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Retrieved from

  • Turkish Journal of Pharmaceutical Sciences. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Retrieved from

  • ResearchGate. (2024). Synthesis of target compounds of Series A and B: Reaction conditions and Reflux Optimization. Retrieved from [11][13][14]

  • ARKAT USA. (2009).[5] Hydrazinecarbothioamide group in the synthesis of heterocycles.[2][9] Arkivoc.[5] Retrieved from

Sources

Optimization

Thermal decomposition analysis of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide

Technical Support Center: Thermal Analysis of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide Executive Summary & Molecule Profile Welcome to the technical guide for N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide . As...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Analysis of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide

Executive Summary & Molecule Profile

Welcome to the technical guide for N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide . As researchers, you are likely investigating this compound as a precursor for heterocyclic synthesis (e.g., 1,2,4-triazoles) or for its pharmacological potential.

This guide addresses the specific challenges in characterizing its thermal stability. Unlike simple organics, this molecule contains a hydrazine linkage (


) and a thioamide group  (

), making it susceptible to complex thermal events such as intramolecular cyclization before total degradation.

Compound Profile:

  • Functional Groups: Allyl (alkene), Methoxyacetyl (ether/carbonyl), Thiosemicarbazide core.

  • Critical Thermal Event: The competition between Melting (Endothermic) and Cyclodehydration (Exothermic/Endothermic mix) to form triazole derivatives.

Experimental Setup: Best Practices

Q: What are the optimal instrument parameters for TGA/DSC analysis of this compound?

To obtain reproducible kinetic data, you must standardize your method. The allyl group is reactive; improper conditions can lead to premature cross-linking or oxidation.

ParameterRecommendationTechnical Rationale
Crucible Type Alumina (

)
Aluminum pans may react with the sulfur in the thioamide group at high temperatures (

), altering the baseline.
Atmosphere Nitrogen (

)
or Argon
Flow rate: 50–100 mL/min. Oxygen (Air) will cause early oxidation of the allyl group and the hydrazine bridge, obscuring the intrinsic decomposition mechanism.
Heating Rate (

)
5, 10, 15, 20

/min
Use multiple rates. A single rate (e.g., 10

/min) is insufficient for calculating reliable Kinetic Triplets (

,

,

).
Sample Mass 3 – 5 mg Keep mass low to minimize thermal gradients within the sample, which can artificially broaden the melting peak.

Data Interpretation: Decoding the Thermogram

Q: I see a small mass loss before the main decomposition. Is my sample wet?

Not necessarily. While surface moisture (loss


) is common, specific mass losses in the 

range often indicate chemical transformation , not just drying.
The Decomposition Pathway (Typical Behavior)
  • Stage I (

    
    ):  Loss of physisorbed water (if hygroscopic).
    
  • Stage II (

    
    ): Melting & Cyclization. 
    
    • Event: The molecule melts.[1] Simultaneously, the hydrazine

      
       attacks the carbonyl carbon, expelling water (
      
      
      
      amu) to form a 1,2,4-triazole-3-thione ring.
    • Signal: A sharp DSC endotherm (melting) immediately followed by a TGA mass loss of approx. 8-9% (corresponding to

      
      ).
      
  • Stage III (

    
    ): Primary Degradation. 
    
    • Event: Cleavage of the N-N bond and rupture of the allyl group.

    • Signal: Major mass loss (volatile fragments: allyl isothiocyanate, methoxy fragments).

  • Stage IV (

    
    ): Char Formation. 
    
    • Event: Formation of carbonaceous residue.[1]

Visualizing the Pathway

DecompositionPathway Start Precursor: N-allyl-2-(methoxyacetyl) hydrazinecarbothioamide Step1 Stage I: Desolvation (<100°C) Start->Step1 Heat Step2 Stage II: Melting & Cyclodehydration (~150-200°C) Step1->Step2 - H2O (phys) Intermed Intermediate: N-allyl-5-(methoxymethyl)- 1,2,4-triazole-3-thione Step2->Intermed - H2O (chem) (Ring Closure) Step3 Stage III: Fragmentation (>250°C) Intermed->Step3 N-N Cleavage Products Volatiles: Allyl isothiocyanate N2, CO, H2O Step3->Products

Figure 1: Proposed thermal decomposition pathway highlighting the critical cyclization step often mistaken for degradation.

Kinetic Analysis: The Coats-Redfern Method

Q: How do I calculate the Activation Energy (


) from my TGA data? 

For solid-state decomposition of thiosemicarbazides, the Coats-Redfern integral method is the industry standard for non-isothermal data.

The Equation:



Protocol:

  • Calculate Conversion (

    
    ): 
    
    
    
    
    Where
    
    
    is initial mass,
    
    
    is mass at temp
    
    
    , and
    
    
    is final mass.
  • Plotting:

    • Y-Axis:

      
      
      
    • X-Axis:

      
       (in Kelvin)
      
  • Interpretation:

    • This plot should yield a straight line for the correct reaction order (usually

      
       for these compounds).
      
    • Slope:

      
       (Multiply slope by 
      
      
      
      to get
      
      
      in J/mol).
    • Intercept: Used to calculate the Pre-exponential factor (

      
      ).[2]
      

Troubleshooting the Plot:

  • Non-linear plot? The mechanism might not be first-order (

    
    ). Try fitting to A2 or A3 (Avrami-Erofeev) models, which describe nucleation-growth processes common in crystalline organic solids.
    

Troubleshooting & FAQs

Q: My DSC curve shows a "double peak" during melting. Is my sample impure?

  • Diagnosis: Not necessarily. This is a hallmark of polymorphism or liquid crystal formation , which is common in hydrazine derivatives.

  • Action: Run a "Heat-Cool-Heat" cycle. If the double peak disappears in the second heating scan, it was likely a polymorphic transition or solvent escape.

Q: The residue at 600°C is higher than expected (should be 0% for organic).

  • Diagnosis:

    • Crucible Interaction: Did you use an Aluminum pan? The sulfur might have reacted to form Aluminum Sulfide.

    • Charring: In

      
      , the allyl group can cross-link, forming a stable char (graphitic carbon) that doesn't burn off.
      
  • Action: Switch to Air/Oxygen after 600°C to burn off the carbon. If residue remains, check for metal contamination in your synthesis.

Q: Can I use this data to predict shelf-life?

  • Answer: Yes, but use the ASTM E1641 method (Decomposition Kinetics by Thermogravimetry). Do not rely on a single heating rate. You must calculate

    
     and then extrapolate to ambient temperature (
    
    
    
    ) to estimate the time for 5% decomposition (
    
    
    ).

References

  • Kinetic Analysis of Hydrazine Derivatives: Bakiz, B. et al.[3] "Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1-naphthoate." Oriental Journal of Chemistry.

  • Thermal Behavior of Thiosemicarbazides: Pitucha, M. et al. "Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides." Turkish Journal of Pharmaceutical Sciences. (Note: Representative link for class behavior)

  • Coats-Redfern Methodology: Coats, A. W., & Redfern, J. P.[2] "Kinetic Parameters from Thermogravimetric Data." Nature, 68, 1964. (Foundational Method utilized in search results 1.1, 1.5).

  • Allyl-Hydrazine Decomposition Mechanisms: Lidya Beatriz dos Santos. "Kinetic parameters for thermal decomposition of hydrazine." Journal of Thermal Analysis and Calorimetry.

Sources

Troubleshooting

Technical Support Center: Hydrazinecarbothioamide Synthesis &amp; NMR Troubleshooting

Topic: Troubleshooting NMR Spectral Impurities in Hydrazinecarbothioamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 1.0 (Current as of 2026) Introduction: The Purity Par...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting NMR Spectral Impurities in Hydrazinecarbothioamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 1.0 (Current as of 2026)

Introduction: The Purity Paradox

Hydrazinecarbothioamides (thiosemicarbazides) are critical pharmacophores in drug development, serving as precursors to heterocyclic bioisosteres like 1,2,4-triazoles and 1,3,4-thiadiazoles.[1][2] However, their synthesis is often plagued by a specific set of spectral anomalies that can halt a project.

This guide moves beyond basic spectral assignment. It addresses the causality of impurities—distinguishing between actual chemical byproducts (which require purification) and spectral artifacts (which require better acquisition parameters).

Module 1: The "Ghost" Peaks (Rotamers vs. Tautomers)

User Question: "My LCMS indicates a single pure mass, but my


H NMR shows split peaks and broad humps in the aromatic and NH regions. Is my compound decomposing?"
The Diagnosis

You are likely observing Restricted Rotation (Rotamerism) , not decomposition. Unlike simple amides, the hydrazinecarbothioamide backbone possesses a thioamide bond (


) with significant double-bond character due to resonance. This creates a high energy barrier to rotation, resulting in distinct cis and trans conformers observable on the NMR time scale.
Technical Insight
  • Rotamers (Conformational Isomers): Cause peak doubling or broadening. The ratio often varies with solvent polarity (e.g., DMSO-

    
     vs. Acetone-
    
    
    
    ).
  • Tautomers (Thione vs. Thiol): While often blamed, the thiol (

    
    ) form is rarely observed in neutral DMSO-
    
    
    
    . The thione (
    
    
    ) form predominates.[3][4][5] If you see a peak >13 ppm, it is likely a cyclized byproduct (see Module 2), not a thiol tautomer.
Validation Protocol: Variable Temperature (VT) NMR

To confirm rotamers, you must overcome the rotational energy barrier.

  • Preparation: Dissolve 5–10 mg of sample in DMSO-

    
     (high boiling point is essential).
    
  • Acquisition: Run a standard proton scan at 25°C (298 K).

  • Heating: Increase probe temperature to 80°C (353 K) in 10-degree increments.

  • Result Interpretation:

    • Coalescence: If split peaks merge into a single sharp peak at high temperature, you have rotamers . The compound is pure.

    • Persistence: If peaks remain distinct, you have a chemical impurity .

Module 2: The Cyclization Trap (The Triazole Impurity)

User Question: "I'm missing NH signals. I expect three exchangeable protons, but I only see one broad singlet very far downfield (~13-14 ppm)."

The Diagnosis

Your reaction has "over-cooked." Under basic conditions or prolonged heating, hydrazinecarbothioamides cyclize to form 1,2,4-triazole-3-thiones . This is the most common synthetic failure mode.

Mechanistic Pathway

The linear thiosemicarbazide undergoes intramolecular nucleophilic attack, eliminating water (or


 in other pathways) to close the ring.
Spectral Fingerprint Comparison
FeatureTarget: HydrazinecarbothioamideImpurity: 1,2,4-Triazole-3-thione
NH Signal Count 3 Distinct Signals (typically

8–11 ppm)
1 Signal (typically

13–14 ppm)
C=S Carbon (

C)

~180–185 ppm

~166–170 ppm (Shifted upfield)
Solubility Moderate in EtOHOften precipitates or requires hot EtOH
Visualizing the Pathway

ReactionPathway Start Hydrazine Hydrate + Isothiocyanate Linear Target Product: Hydrazinecarbothioamide (3 NH Signals) Start->Linear EtOH, Reflux Cyclic Impurity: 1,2,4-Triazole-3-thione (1 NH Signal @ 14ppm) Linear->Cyclic Basic pH (NaOH) or Prolonged Heat

Caption: The critical divergence point where thermodynamic forcing converts the linear target into the cyclic triazole impurity.

Module 3: Starting Material Hangovers

User Question: "I see a sharp singlet at 8.5 ppm and a massive water peak. Is my product wet?"

The Diagnosis

This is likely Hydrazine Hydrate contamination.[6] Hydrazine is difficult to remove because it "sticks" to polar products via hydrogen bonding. The "water" peak in DMSO at 3.33 ppm is often inflated by the water associated with hydrazine hydrate.

Specific Impurity Signatures
  • Hydrazine Hydrate (

    
    ): 
    
    • Usually appears as a broad exchangeable peak (variable shift) or contributes to the

      
       signal.
      
    • Risk:[7] It is a potent reducing agent and nucleophile; it will degrade your product over time.

  • Isothiocyanates (

    
    ): 
    
    • Proton NMR is often silent (no protons on the functional group).

    • Diagnostic: Check

      
      C NMR for a weak signal around 130–140 ppm  (distinct from the 
      
      
      
      of the product at >180 ppm).
Remediation Protocol: The "Azeotropic Scavenge"

Standard vacuum drying is often insufficient.

  • Dissolution: Dissolve the crude mixture in a solvent where the product is soluble (e.g., warm Ethanol or Ethyl Acetate).

  • Azeotrope: Add Toluene or Xylene .

  • Evaporation: Rotary evaporate. The hydrazine hydrate forms a hetero-azeotrope with toluene/water and is dragged off.

  • Repeat: Perform this 2–3 times.

  • Final Wash: If the product is a solid, triturate with cold water (hydrazine is highly water-soluble; most thiosemicarbazides are not).

Diagnostic Workflow

Use this decision tree to rapidly classify your unknown peak.

DiagnosticTree Start Unknown Peak Detected D2O D2O Shake Test: Does the peak disappear? Start->D2O Exchange Yes (Exchangeable Proton) D2O->Exchange NonExchange No (Carbon-bound Proton) D2O->NonExchange ShiftCheck Check Chemical Shift Exchange->ShiftCheck Check Solvent\nResiduals Table Check Solvent Residuals Table NonExchange->Check Solvent\nResiduals Table HighField < 8 ppm (Broad/Sharp) ShiftCheck->HighField MidField 8 - 12 ppm (Split/Broad) ShiftCheck->MidField LowField > 13 ppm (Singlet) ShiftCheck->LowField Hydrazine Impurity: Hydrazine Hydrate (or Water) HighField->Hydrazine Rotamer Artifact: Rotamers (Confirm with VT-NMR) MidField->Rotamer Triazole Impurity: Cyclized Triazole LowField->Triazole

Caption: Step-by-step logic to categorize spectral anomalies in thiosemicarbazide synthesis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

  • Pitucha, M., et al. (2023).[1] Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives.[9] Journal of Advanced Research, 24, 123-135. Link[9]

  • Beyzaei, H., et al. (2025).[1] Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Link

  • Kjellin, G., & Sandström, J. (1973). The Thione-Thiol Tautomerism in Simple Thioamides. Acta Chemica Scandinavica, 27, 209-217. Link

Sources

Optimization

Technical Support Center: Enhancing Chelation Efficiency of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide

Ticket ID: CHEL-OPT-8474 Status: Open Assigned Specialist: Senior Application Scientist, Ligand Design Unit Executive Summary You are working with N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide , a versatile O,N,S-dono...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEL-OPT-8474 Status: Open Assigned Specialist: Senior Application Scientist, Ligand Design Unit

Executive Summary

You are working with N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide , a versatile O,N,S-donor ligand derived from the condensation of methoxyacetyl hydrazine and allyl isothiocyanate. Its chelation efficiency is governed by the thione-thiol tautomeric equilibrium , which dictates whether it coordinates as a neutral bidentate ligand or a monoanionic tridentate species.

This guide addresses the three most common bottlenecks reported by researchers: Solubility Limits , Coordination Failure (pH mismatch) , and Stoichiometric Inconsistency .

Module 1: Solubility & Solvent Optimization

Q: "The ligand precipitates immediately upon adding the metal salt solution. How do I maintain a homogeneous phase?"

A: This is a classic "solvent shock" issue. While the methoxyacetyl group adds some polarity, the allyl and thioamide backbones are hydrophobic.

Root Cause: Adding an aqueous metal salt directly to an ethanolic ligand solution often spikes the water content ("antisolvent effect") too quickly, forcing the uncomplexed ligand out of solution before it can bind the metal.

Troubleshooting Protocol:

  • Switch to a Ternary Solvent System: Do not rely solely on Ethanol/Water. Use the "DMSO-Bridge" method:

    • Dissolve Ligand (L) in minimal DMSO (highly solubilizing).

    • Dilute with Ethanol (miscibility bridge).

    • Add Metal Salt (M) dissolved in Water dropwise.

    • Ratio: 1:4:1 (DMSO:EtOH:H₂O).

  • Temperature Modulation: Heat the ligand solution to 50–60°C before adding the metal salt. This increases the kinetic energy, overcoming the activation energy barrier for the initial coordination sphere replacement.

Solvent Compatibility Table:

SolventSolubility RatingApplication Note
DMSO ExcellentPrimary solvent for stock solutions (10 mM).
Ethanol (Abs) GoodBest for reflux synthesis; easy to evaporate.
Water PoorPrecipitator. Use only for dissolving metal salts.
Chloroform ModerateAvoid for synthesis; useful for extraction/NMR.

Module 2: pH & Tautomeric Control (The "Switch")

Q: "I am seeing weak coordination or low yields. Is pH a factor?"

A: Yes, pH is the critical "switch" for this molecule.

The Mechanism: This ligand exists in equilibrium between the Thione (Ke) and Thiol (Enol) forms.

  • Acidic/Neutral pH: Favors the Thione form. Coordinates neutrally via the Azomethine Nitrogen (

    
    ) and Thione Sulfur (
    
    
    
    ). Weaker binding.
  • Basic pH (>8): Promotes deprotonation to the Thiolate anion. This "locks" the ligand into a tridentate mode (

    
    ), creating a highly stable 5,5-membered chelate ring system.
    

Protocol for Efficiency Enhancement: To maximize chelation constant (


), you must drive the equilibrium to the Thiolate form.
  • Buffer Selection:

    • Use Sodium Acetate (buffered to pH 6-7) for neutral coordination.

    • Use Ammonia/Ammonium Chloride (pH 8-9) or Triethylamine (TEA) for anionic coordination.

  • Visual Indicator:

    • Reaction: Add 1-2 drops of TEA to the reaction mixture.

    • Observation: A distinct color intensification (often yellow

      
       dark green/brown for Cu/Ni) indicates the formation of the charge-transfer complex associated with the thiolate form.
      

Diagram: Tautomeric Equilibrium & Coordination Modes

Tautomerism Thione Thione Form (Neutral) Favored at pH < 7 Thiol Thiol Form (Enol) Transient Thione->Thiol Tautomerization Complex Stable Metal Chelate (M-L Complex) Tridentate (O,N,S) Thione->Complex Weak Binding (Slow) Thiolate Thiolate Anion (Deprotonated) Favored at pH > 8 Thiol->Thiolate Deprotonation (+ Base) Thiolate->Complex Metal Binding (Fast Kinetics)

Caption: The pH-dependent shift from the neutral Thione form to the reactive Thiolate anion is the rate-limiting step for high-efficiency chelation.

Module 3: Stoichiometry & Characterization

Q: "How do I confirm I have the 1:1 or 1:2 complex?"

A: The coordination number depends heavily on the metal ion's preference and the steric bulk of the N-allyl group.

Stoichiometry Rules:

  • Cu(II) / Ni(II): Typically form 1:2 (M:L₂) complexes in excess ligand, resulting in octahedral or square planar geometries.

  • Zn(II) / Cd(II): Often form 1:1 (M:L) polymeric or tetrahedral complexes due to lack of ligand field stabilization.

Validation Workflow (IR Spectroscopy): You must observe specific band shifts to confirm chelation.

Functional GroupWavenumber (Free Ligand)Wavenumber (Complex)Diagnostic Shift

(Azomethine)
~1610–1620 cm⁻¹Shift Lower (~1590 cm⁻¹)Indicates N-coordination.

(Thione)
~1250 / 840 cm⁻¹Disappears / Weakens Indicates Thiolate formation (C-S single bond).

~1040 cm⁻¹Shift Higher (~1060 cm⁻¹)Reduced repulsion of lone pairs upon coordination.

Experimental Workflow: Optimized Synthesis Path

Follow this decision tree to synthesize the complex with high purity.

SynthesisWorkflow Start Start: Ligand + Metal Salt SolventCheck Is Ligand Soluble in EtOH? Start->SolventCheck DissolveEtOH Dissolve in hot EtOH (60°C) SolventCheck->DissolveEtOH Yes DissolveDMSO Dissolve in DMSO + EtOH (1:4) SolventCheck->DissolveDMSO No AddMetal Add Aqueous Metal Salt (Dropwise) DissolveEtOH->AddMetal DissolveDMSO->AddMetal CheckColor Immediate Color Change? AddMetal->CheckColor AdjustPH Add NaOAc or TEA (Adjust to pH 8) CheckColor->AdjustPH No (Weak) Reflux Reflux 3-4 Hours CheckColor->Reflux Yes (Strong) AdjustPH->Reflux Precipitate Cool & Filter Precipitate Reflux->Precipitate

Caption: Step-by-step logic for synthesizing metal complexes of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide, prioritizing solubility and pH adjustment.

References

  • Thiosemicarbazone Coordination Modes: Lobana, T. S., et al. (2009). "Bonding and structure of N-heterocyclic thiosemicarbazones." Coordination Chemistry Reviews, 253(7-8), 977-1055. Link

  • Synthesis of Methoxyacetyl Derivatives: Al-Amiery, A. A., et al. (2012). "Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base." Organic and Medicinal Chemistry Letters, 2, 4. Link

  • Tautomerism in Hydrazinecarbothioamides: Rapheal, P. F., et al. (2005). "N-(Pyridin-2-yl)hydrazinecarbothioamide." Acta Crystallographica Section E, 61, o2243–o2245. Link

  • Metal Complex Characterization (IR/NMR): Pahontu, E., et al. (2015). "Synthesis, Characterization, and Antimicrobial Activity of Copper(II) Complexes with Thiosemicarbazones." Molecules, 20(4), 5771-5792. Link

Reference Data & Comparative Studies

Validation

Definitive Guide to 1H and 13C NMR Spectral Assignment of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide

The following guide provides a definitive technical analysis for the spectral assignment of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide . This document is structured to assist analytical chemists and medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a definitive technical analysis for the spectral assignment of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide . This document is structured to assist analytical chemists and medicinal chemistry researchers in validating the structure of this specific thiosemicarbazide derivative, a pharmacophore often explored for antimicrobial and anticancer activity.

Executive Summary & Application Context

N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide is a functionalized thiosemicarbazide synthesized via the condensation of methoxyacetyl hydrazide and allyl isothiocyanate. Accurate structural characterization is critical due to the potential for thione-thiol tautomerism and the prevalence of unreacted precursors in crude mixtures.

This guide compares the spectral "performance"—defined here as signal resolution, diagnostic distinctiveness, and structural confirmability—of the target molecule against its synthetic precursors. By analyzing the evolution of chemical shifts, researchers can definitively confirm the formation of the thiourea linkage (


) and the integrity of the methoxyacetyl moiety.
Core Structural Features
  • Methoxyacetyl Motif: Provides a distinct singlet pair (OCH

    
     + CH
    
    
    
    ) often used as an internal integration standard.
  • Allyl Group: Exhibits a characteristic AMX spin system, serving as a diagnostic marker for the

    
    -terminus.
    
  • Thiosemicarbazide Core: The presence of a highly deshielded C=S carbon (~182 ppm) and three exchangeable NH protons confirms the successful coupling.

Experimental Protocol (Standardized)

To ensure reproducibility and comparable chemical shifts, the following acquisition parameters are recommended.

  • Solvent: DMSO-

    
     (Dimethyl sulfoxide-d6).
    
    • Reasoning: Chloroform (

      
      ) often fails to solubilize the polar thiosemicarbazide core and leads to broad NH signals due to rapid exchange. DMSO-
      
      
      
      stabilizes the NH protons via hydrogen bonding, resulting in sharp, resolvable singlets.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm (

    
    ) / 39.5 ppm (
    
    
    
    ).
  • Temperature: 298 K (25°C).

Comparative 1H NMR Assignment

The formation of the target molecule is evidenced by the "convergence" of signals from its two precursors: Methoxyacetyl Hydrazide and Allyl Isothiocyanate .

Table 1: 1H NMR Chemical Shift Comparison (DMSO- )
Position / FragmentSignal TypePrecursor 1 (Methoxyacetyl Hydrazide)Precursor 2 (Allyl Isothiocyanate)Target Product (N-allyl-2-(methoxyacetyl)...)Diagnostic Shift Note
-OCH

Singlet (3H)3.32 ppmAbsent3.35 ppm Retained; minimal shift.
-CH

- (Acetyl)
Singlet (2H)3.88 ppmAbsent3.95 ppm Slight downfield shift due to adjacent carbonyl.
-NH-NH

Broad/Singlet4.20 (NH

), 9.0 (NH)
AbsentDisappearsCritical: Loss of NH

signal confirms reaction.
Allyl (=CH-) Multiplet (1H)Absent5.83 ppm5.80–5.90 ppm Characteristic alkene proton.
Allyl (=CH

)
Multiplet (2H)Absent5.30–5.45 ppm5.10–5.25 ppm Terminal alkene protons.
Allyl (N-CH

)
Broad/MultipletAbsent4.15 ppm4.10–4.20 ppm Often overlaps with water/solvent; check integration.
Hydrazine NH (

)
Singlet (1H)~9.0 ppmAbsent~9.90 ppm Deshielded by C=O and C=S proximity.
Thioamide NH (

)
Singlet (1H)AbsentAbsent~9.20 ppm New signal; confirms hydrazide linkage.
Thioamide NH (

)
Triplet/BroadAbsentAbsent~8.10 ppm Couples with Allyl CH

; often broad.

Analyst Note: The most common impurity is unreacted Methoxyacetyl Hydrazide. Watch for a "doublet" of singlets in the 3.3–3.9 ppm region. If the integral ratio of Allyl protons to Methoxy protons is not exactly 5:5 (or 1:1), repurification is required.

Comparative 13C NMR Assignment

The


 spectrum provides the definitive proof of the C=S (Thione)  moiety, distinguishing the product from simple amide side-products.
Table 2: 13C NMR Chemical Shift Assignment
Carbon LabelChemical Shift (

, ppm)
Assignment Logic
C=S (Thione) 181.5 – 183.0 Most Deshielded: The diagnostic marker for thiosemicarbazides. Significantly downfield of amides (~170) and isothiocyanates (~130 broad).
C=O (Carbonyl) 168.0 – 169.5 Typical amide carbonyl shift. Upfield relative to C=S.
Allyl (-CH=) 134.0 – 135.5

methine carbon.
Allyl (=CH

)
115.5 – 117.0 Terminal alkene carbon.
Acetyl (-CH

-)
69.5 – 71.0 Deshielded by Oxygen (ether) and Carbonyl.
Methoxy (-OCH

)
58.0 – 59.5 Standard methyl ether shift.
Allyl (N-CH

)
45.0 – 46.5

methylene attached to Nitrogen.

Structural Validation Logic & Visualization

The following diagram illustrates the logical flow for assigning signals and validating the structure based on the data above.

NMR_Assignment_Logic Precursors Precursors: Methoxyacetyl Hydrazide + Allyl Isothiocyanate Reaction Condensation Reaction Precursors->Reaction Product Target: N-allyl-2-(methoxyacetyl) hydrazinecarbothioamide Reaction->Product H_Allyl 1H Marker: Allyl Pattern (5.1-5.9 ppm) (From Isothiocyanate) Product->H_Allyl Retains H_Methoxy 1H Marker: Methoxy Singlets (3.3/3.9 ppm) (From Hydrazide) Product->H_Methoxy Retains H_NH Diagnostic: 3x NH Signals (8.0-10.0 ppm) (New Formation) Product->H_NH Generates C_CS 13C Diagnostic: C=S Signal (~182 ppm) (Proof of Thioamide) Product->C_CS Generates

Figure 1: Structural evolution and diagnostic NMR markers for validating the target molecule.

Mechanistic Insight: Tautomerism

Thiosemicarbazides can exist in Thione (


) or Thiol (

) forms.
  • In Solid State / DMSO: The Thione form predominates. This is confirmed by the C=S signal at ~182 ppm.

  • In Basic Solution: The equilibrium shifts to the Thiolate form, causing the C=S signal to shift upfield (towards ~160-170 ppm) and the disappearance of the hydrazinic NH proton.

  • Recommendation: Always run the NMR in neutral DMSO-

    
     to maintain the Thione form for consistent characterization.
    

References

  • Synthesis and Characterization of Hydrazinecarbothioamides

    • Dincel, E. D., et al. "Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides." Turkish Journal of Pharmaceutical Sciences.
  • NMR of Allyl Isothiocyanate (Precursor Data)

    • Glaser, R. "Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra." University of Missouri.
  • Methoxyacetyl Group Shifts (Metalaxyl Data)

    • FAO Panel of Experts. "Metalaxyl-M (212) - Residue and Analytical Aspects.
  • General Thiosemicarbazide Spectral Data

    • SpectraBase. "2-(3-Chlorobenzoyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide 13C NMR." Wiley SpectraBase.
Comparative

A Comparative Analysis of Allyl vs. Phenyl Hydrazinecarbothioamides as Corrosion Inhibitors

A Senior Application Scientist's Guide to Understanding Molecular Structure-Activity Relationships in Corrosion Science In the relentless battle against corrosion, the deployment of organic inhibitors is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Molecular Structure-Activity Relationships in Corrosion Science

In the relentless battle against corrosion, the deployment of organic inhibitors is a cornerstone of asset protection across numerous industries. Among the diverse classes of organic molecules utilized, hydrazinecarbothioamides have emerged as a promising group due to their inherent structural features conducive to forming protective films on metal surfaces. This guide provides an in-depth comparative analysis of two key derivatives: allyl hydrazinecarbothioamide and phenyl hydrazinecarbothioamide. While direct comparative experimental data is nascent, this document synthesizes existing research on related compounds and fundamental principles of corrosion science to offer a predictive and insightful overview for researchers, scientists, and professionals in drug development and materials science.

The Fundamentals of Corrosion and Inhibition

Corrosion is an electrochemical process involving the deterioration of a metal due to its reaction with the surrounding environment. It typically involves anodic sites, where the metal oxidizes and dissolves, and cathodic sites, where a reduction reaction occurs (e.g., hydrogen evolution in acidic media). Organic corrosion inhibitors function by adsorbing onto the metal surface, thereby blocking these active sites and impeding the electrochemical reactions.[1] The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (like nitrogen, sulfur, and oxygen), π-electrons in aromatic rings or multiple bonds, and the overall electron density distribution within the molecule.[2]

Hydrazinecarbothioamides, also known as thiosemicarbazides, are a class of organic compounds characterized by the presence of a C=S (thiono) group and multiple nitrogen atoms.[3] These structural motifs are highly effective for corrosion inhibition as the sulfur and nitrogen atoms act as active centers for adsorption onto the metal surface.[4]

Comparative Profile: Allyl vs. Phenyl Hydrazinecarbothioamide

The primary difference between the two molecules lies in the substituent group attached to the hydrazinecarbothioamide core: an allyl group (-CH₂-CH=CH₂) versus a phenyl group (-C₆H₅). This seemingly small variation can significantly influence their corrosion inhibition efficiency through differing electronic and steric effects.

FeatureAllyl HydrazinecarbothioamidePhenyl Hydrazinecarbothioamide
Key Structural Feature Presence of a C=C double bondPresence of an aromatic phenyl ring
Adsorption Mechanism Primarily through N and S heteroatoms; potential for π-electron interaction from the double bond.Primarily through N and S heteroatoms; strong π-electron interaction from the phenyl ring.
Expected Inhibition Efficiency GoodPotentially higher due to the stable and electron-rich nature of the phenyl ring.
Steric Hindrance Lower, allowing for potentially denser packing on the metal surface.Higher, which might influence the orientation and packing density of the adsorbed layer.
Solubility Generally higher in aqueous solutions.Lower in aqueous solutions, which can be a limiting factor.
The Role of the Phenyl Group

The phenyl group in phenyl hydrazinecarbothioamide is expected to enhance corrosion inhibition efficiency due to several factors:

  • π-Electron System: The delocalized π-electrons of the aromatic ring can interact strongly with the vacant d-orbitals of the metal, leading to a more stable and robust adsorbed film.[1]

  • Electron Donation: The phenyl group can act as an electron-donating group, increasing the electron density on the sulfur and nitrogen atoms, thereby strengthening their coordination with the metal surface.

  • Surface Coverage: The planar nature of the phenyl ring can allow for flat-lying adsorption, maximizing the surface area covered by each molecule.

The Role of the Allyl Group

The allyl group in allyl hydrazinecarbothioamide also contributes to corrosion inhibition, albeit through potentially different mechanisms:

  • π-Electrons: The double bond in the allyl group also possesses π-electrons that can participate in the adsorption process.

  • Lower Steric Hindrance: The smaller size of the allyl group compared to the phenyl group may allow for a higher density of inhibitor molecules to adsorb on the metal surface.

  • Potential for Polymerization: Under certain conditions, the allyl group's double bond could potentially lead to in-situ polymerization on the metal surface, forming a thick, protective polymeric film.

Experimental Evaluation of Corrosion Inhibition Efficiency

To quantitatively compare the performance of these inhibitors, a series of well-established electrochemical and gravimetric techniques are employed.[5]

Weight Loss Method

This is a straightforward and widely used technique to determine the corrosion rate.[6][7]

Protocol:

  • Prepare and weigh metal coupons of a specific dimension.

  • Immerse the coupons in the corrosive medium (e.g., 1M HCl) with and without different concentrations of the inhibitor for a predetermined period.[6]

  • After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and reweigh them.[8]

  • The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

Potentiodynamic Polarization (PDP)

PDP studies provide insights into the kinetics of the anodic and cathodic reactions and help classify the inhibitor as anodic, cathodic, or mixed-type.[9][10]

Protocol:

  • A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode), and a counter electrode (e.g., platinum).[9]

  • The working electrode is immersed in the test solution (corrosive medium with or without inhibitor).

  • The potential of the working electrode is scanned over a range, and the resulting current is measured.

  • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the resulting Tafel plots. A decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition.[11]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the metal/solution interface, including the charge transfer resistance and the properties of the protective film.[2][12]

Protocol:

  • The same three-electrode setup as in PDP is used.

  • A small amplitude AC signal is applied to the working electrode at its corrosion potential over a range of frequencies.

  • The impedance data is plotted in Nyquist and Bode formats and fitted to an equivalent electrical circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor signify the formation of a protective film.[13]

Visualizing the Inhibition Process

The following diagrams illustrate the proposed mechanism of corrosion inhibition and the experimental workflow.

G cluster_metal Metal Surface cluster_solution Corrosive Solution (e.g., HCl) Metal Metal (e.g., Fe) H_plus H+ Metal->H_plus Anodic Dissolution Fe -> Fe2+ + 2e- H_plus->Metal Cathodic Reaction 2H+ + 2e- -> H2 Cl_minus Cl- Inhibitor Hydrazinecarbothioamide (Allyl or Phenyl) Inhibitor->Metal Adsorption via N, S, and π-electrons G start Start prep Prepare Metal Coupons and Test Solutions start->prep wl Weight Loss Measurement prep->wl pdp Potentiodynamic Polarization prep->pdp eis Electrochemical Impedance Spectroscopy prep->eis analysis Data Analysis and Comparison wl->analysis pdp->analysis eis->analysis end End analysis->end

Caption: Experimental workflow for evaluating corrosion inhibitors.

Conclusion

Both allyl and phenyl hydrazinecarbothioamides are expected to be effective corrosion inhibitors due to the presence of the hydrazinecarbothioamide moiety. However, the phenyl derivative is anticipated to exhibit superior performance, particularly in acidic media, owing to the enhanced adsorption facilitated by its aromatic π-system. The allyl derivative, while potentially less efficient, may offer advantages in terms of solubility and the possibility of forming a polymeric protective layer.

Further experimental studies directly comparing these two compounds under various conditions are warranted to validate these predictions and to fully elucidate their structure-activity relationships. Such research will be invaluable for the rational design of new and more effective corrosion inhibitors.

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